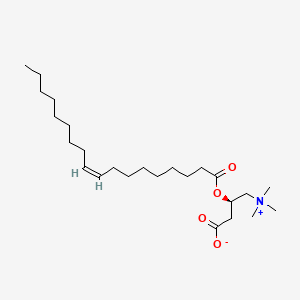
油酰基-L-肉碱
描述
油酰肉碱是一种长链酰基肉碱,特别是油酸和肉碱的酯。它是人体中的一种天然代谢产物,在将脂肪酸转运到线粒体进行β-氧化中起着至关重要的作用。 这种化合物由于其参与各种代谢过程以及在健康和疾病中的潜在影响而引起了人们极大的兴趣 .
科学研究应用
油酰肉碱在科学研究中具有多种用途:
化学: 用作研究酯化和酰化反应的模型化合物。
生物学: 研究其在脂肪酸代谢和线粒体功能中的作用。
医学: 研究其作为心血管疾病和代谢紊乱的生物标志物的潜力。
工业: 用于开发营养补充剂和治疗剂.
作用机制
油酰肉碱通过促进脂肪酸转运到线粒体发挥作用,在该处它们经历β-氧化以产生能量。它充当肉碱酰基转移酶的底物,肉碱酰基转移酶催化酰基从油酰肉碱转移到辅酶A。 此过程对于维持能量稳态和代谢灵活性至关重要 .
生化分析
Biochemical Properties
Oleoyl-L-carnitine is known to interact with various enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of the glycine transporter 2 (GlyT2), with an IC50 of 340 nM . This interaction with GlyT2 suggests that Oleoyl-L-carnitine plays a role in the regulation of neurotransmitter signaling .
Cellular Effects
The effects of Oleoyl-L-carnitine on cells are primarily related to its role as a GlyT2 inhibitor. It has been shown to influence cell function by regulating the concentrations of extracellular glycine in the central nervous system . This regulation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oleoyl-L-carnitine exerts its effects at the molecular level through its interactions with GlyT2. It inhibits glycine transport by GlyT2 in a non-competitive manner . This inhibition can lead to changes in gene expression and impacts on enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, Oleoyl-L-carnitine has been observed to have a slow onset of inhibition and a slow washout . This suggests that the compound has a degree of stability and may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Oleoyl-L-carnitine is involved in the metabolic pathway related to the regulation of extracellular glycine concentrations in the central nervous system . It interacts with the GlyT2 transporter in this pathway .
Transport and Distribution
Oleoyl-L-carnitine is transported and distributed within cells and tissues through its interactions with the GlyT2 transporter
准备方法
合成路线和反应条件
油酰肉碱可以通过油酸与肉碱的酯化反应合成。该反应通常涉及在回流条件下使用硫酸或对甲苯磺酸等催化剂。 然后,使用重结晶或色谱等技术对反应混合物进行纯化以获得纯油酰肉碱 .
工业生产方法
油酰肉碱的工业生产涉及大规模酯化过程。优化反应条件以最大限度地提高产率和纯度。 使用连续流动反应器和先进的纯化技术,如高效液相色谱 (HPLC),可以确保以工业规模有效地生产油酰肉碱 .
化学反应分析
反应类型
油酰肉碱会经历各种化学反应,包括:
氧化: 油酰肉碱可以氧化形成相应的羧酸。
还原: 还原反应可以将油酰肉碱转化为其相应的醇。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 酰氯和酸酐是取代反应的典型试剂.
形成的主要产物
氧化: 油酸和肉碱。
还原: 油醇和肉碱。
取代: 取决于所用取代基的不同酰基肉碱.
相似化合物的比较
类似化合物
棕榈酰肉碱: 另一种长链酰基肉碱,具有棕榈酸酯。
硬脂酰肉碱: 包含硬脂酸酯。
亚油酰肉碱: 亚油酸和肉碱的酯.
油酰肉碱的独特性
油酰肉碱的独特性在于它在调节脂肪酸代谢中的特定作用以及其对心血管健康的潜在影响。 与其他酰基肉碱不同,油酰肉碱已被证明与心血管死亡率有很强的关联,使其成为心血管疾病的宝贵生物标志物 .
属性
IUPAC Name |
(3R)-3-[(Z)-octadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12-/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOLTUVFXFHAHI-WHIOSMTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501033061 | |
| Record name | L-Oleoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38677-66-6 | |
| Record name | Oleoylcarnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38677-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleoyllevocarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038677666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Oleoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501033061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLEOYLLEVOCARNITINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQ19DDF3A0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


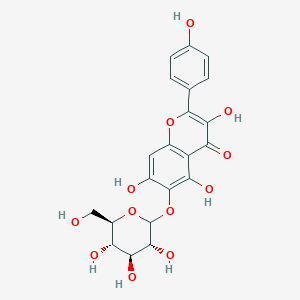

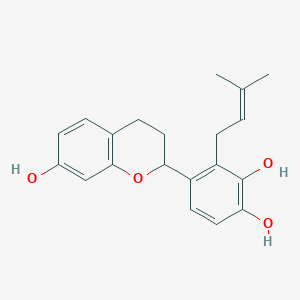
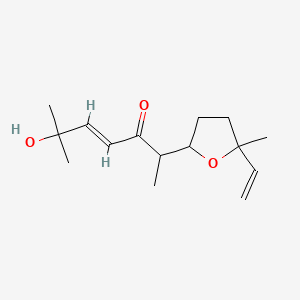
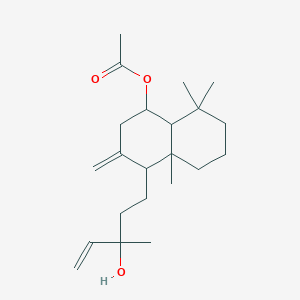
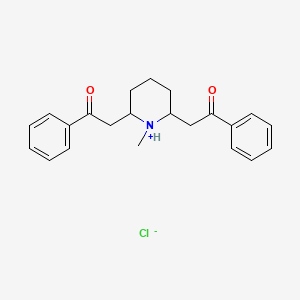
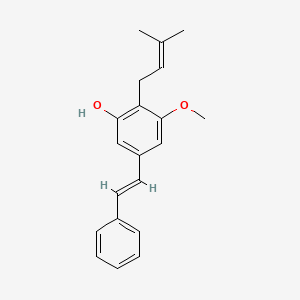
![4-(4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B600554.png)
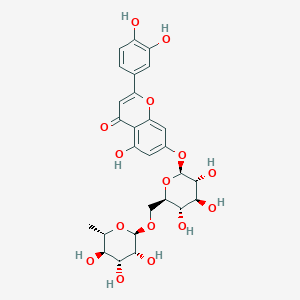
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600559.png)
